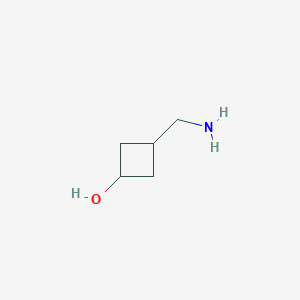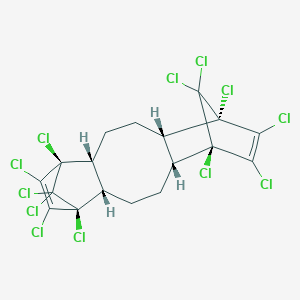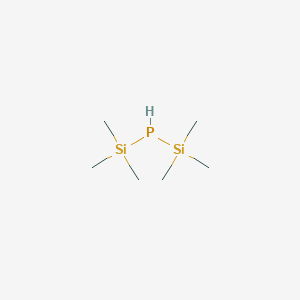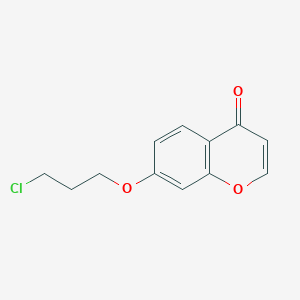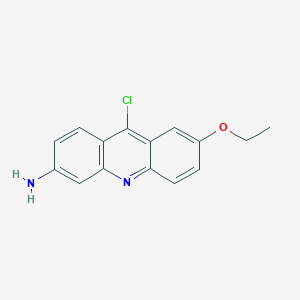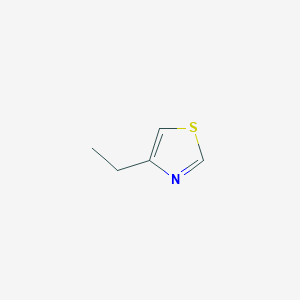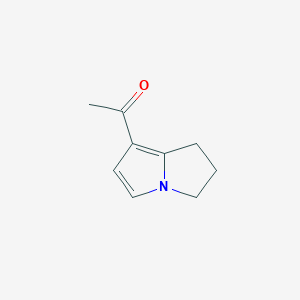
1-Acetyl-6,7-dihydro-5H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6,7-dihydro-5H-pyrrolizine is a heterocyclic compound that belongs to the pyrrolizine family. It is a bicyclic structure that contains a pyrrolidine ring and a pyrrole ring. This compound is of interest due to its unique chemical structure and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is not fully understood. However, it is believed to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is responsible for the production of nitric oxide in response to inflammation and immune response. The inhibition of iNOS activity can lead to a decrease in nitric oxide production and a reduction in inflammation.
Biochemische Und Physiologische Effekte
1-Acetyl-6,7-dihydro-5H-pyrrolizine has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to inhibit the production of nitric oxide in macrophages and endothelial cells. In addition, 1-Acetyl-6,7-dihydro-5H-pyrrolizine has been studied for its potential antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetyl-6,7-dihydro-5H-pyrrolizine in lab experiments is its potential anti-inflammatory and antitumor properties. It can be used to study the mechanisms of inflammation and tumor growth. However, one limitation is the complexity of its synthesis. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine requires expertise in organic chemistry and can be time-consuming.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-6,7-dihydro-5H-pyrrolizine. One direction is to further investigate its anti-inflammatory properties and its potential therapeutic applications for diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine needs to be further elucidated to fully understand its potential applications in scientific research.
Synthesemethoden
1-Acetyl-6,7-dihydro-5H-pyrrolizine can be synthesized using various methods. One of the most common methods is the reaction of 1,2-diaminocyclohexane with an alpha, beta-unsaturated ketone. This reaction leads to the formation of the pyrrolizine ring system. The acetyl group can then be added to the pyrrolizine ring using acetic anhydride and a catalyst. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6,7-dihydro-5H-pyrrolizine has potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide. Nitric oxide is a molecule that is involved in various physiological processes, including inflammation and immune response. The inhibition of nitric oxide production can have therapeutic implications for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
199192-10-4 |
|---|---|
Produktname |
1-Acetyl-6,7-dihydro-5H-pyrrolizine |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
Kanonische SMILES |
CC(=O)C1=C2CCCN2C=C1 |
Synonyme |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



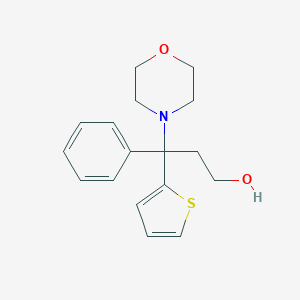
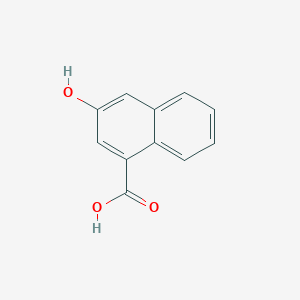
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

